Cas no 130608-11-6 (Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-)

Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)- structure
130608-11-6 structure
Nome del prodotto:Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-
Numero CAS:130608-11-6
MF:C28H22O7
MW:470.470088481903
CID:163782
PubChem ID:182999

Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-
    • AC1L4C35
    • (1S,7S,11bS)-1,7-bis(4-hydroxyphenyl)-1,6,7,11b-tetrahydro-2-oxadibenzo[cd,h]azulene-4,6,8,10-tetrol
    • benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol, 1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)-
    • (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol
    • AKOS040763265
    • Benzo(6,7)cyclohepta(1,2,3-cd)benzofuran-4,6,8,10-tetrol, 1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1alpha,6beta,7alpha,11balpha)-(+)-
    • CHEMBL103046
    • 130608-11-6
    • DTXSID60156638
    • Ampelopsin A
    • DTXCID1079129
    • (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo(8.6.1.02,7.014,17)heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol
    • Inchi: InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1
    • Chiave InChI: LHUHHURKGTUZHU-QWMXJGQVSA-N
    • Sorrisi: OC1=CC=C([C@H]2OC3=C4C([C@@H]([C@H](C5=C(O)C=C(O)C=C5[C@H]24)C2=CC=C(O)C=C2)O)=CC(=C3)O)C=C1

Proprietà calcolate

  • Massa esatta: 470.13656
  • Massa monoisotopica: 470.137
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 2
  • Complessità: 733
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 131Ų
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.536
  • Punto di ebollizione: 729.4°Cat760mmHg
  • Punto di infiammabilità: 394.9°C
  • Indice di rifrazione: 1.77
  • PSA: 130.61

Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6,8,10-tetrol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN6213-5mg
Ampelopsin A
130608-11-6
5mg
¥ 13650 2024-07-20
TargetMol Chemicals
TN6213-1 ml * 10 mm
Ampelopsin A
130608-11-6
1 ml * 10 mm
¥ 12980 2024-07-20
TargetMol Chemicals
TN6213-5 mg
Ampelopsin A
130608-11-6 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN6213-1 mL * 10 mM (in DMSO)
Ampelopsin A
130608-11-6 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso